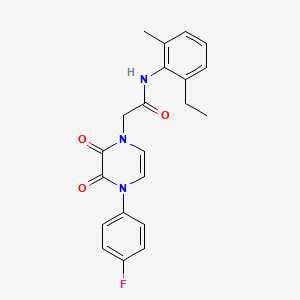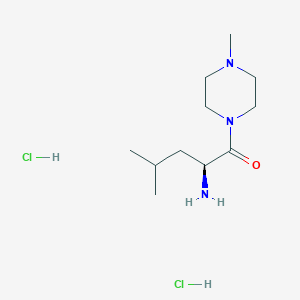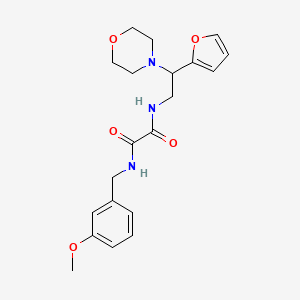![molecular formula C26H45N5O2 B2979430 7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione CAS No. 921081-67-6](/img/no-structure.png)
7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione, also known as DMP-728, is a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE) enzymes. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disorders, and neurological disorders.
作用机制
7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione is a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE) enzymes. It selectively inhibits PDE4 and PDE7 enzymes, which are involved in the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), respectively. By inhibiting these enzymes, 7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione increases the levels of cAMP and cGMP, which leads to the activation of downstream signaling pathways that are involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione has several biochemical and physiological effects. It inhibits the proliferation and survival of cancer cells by inducing cell cycle arrest and apoptosis. It also reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the development of cardiovascular and neurological disorders. In addition, 7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione improves cardiac function by increasing the contractility of cardiac myocytes and reducing cardiac fibrosis.
实验室实验的优点和局限性
7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione has several advantages for lab experiments. It is a potent and selective inhibitor of PDE4 and PDE7 enzymes, which makes it an ideal tool for studying the role of these enzymes in various diseases. It also has a relatively long half-life, which allows for sustained inhibition of PDE enzymes. However, 7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione has some limitations for lab experiments. It has low solubility in water, which makes it difficult to use in in vitro assays. It also has poor bioavailability, which limits its use in in vivo studies.
未来方向
There are several future directions for the research on 7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione. One direction is to develop more potent and selective inhibitors of PDE enzymes, which can be used for the treatment of various diseases. Another direction is to study the potential synergistic effects of 7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione with other drugs, such as chemotherapy drugs, in the treatment of cancer. Additionally, more studies are needed to understand the underlying mechanisms of the anti-inflammatory and neuroprotective effects of 7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione.
合成方法
The synthesis method of 7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione involves several steps, including the condensation of 1-methylpiperidin-2-one with 7-dodecanol to form the corresponding imine, followed by reduction with sodium borohydride to give 7-dodecyl-1-methylpiperidin-2-ol. The resulting compound is then reacted with 2,6-dichloropurine to form 7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione. The overall yield of this synthesis method is around 30%.
科学研究应用
7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione has been shown to inhibit the growth of multiple cancer cell lines, including breast, lung, and prostate cancer cells. It also enhances the anti-tumor effects of chemotherapy drugs. In cardiovascular disorders, 7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione has been shown to improve cardiac function and reduce the risk of heart failure. In neurological disorders, 7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione has been shown to improve cognitive function and reduce neuroinflammation.
属性
CAS 编号 |
921081-67-6 |
|---|---|
产品名称 |
7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione |
分子式 |
C26H45N5O2 |
分子量 |
459.679 |
IUPAC 名称 |
7-dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C26H45N5O2/c1-5-6-7-8-9-10-11-12-13-15-19-31-22(20-30-18-16-14-17-21(30)2)27-24-23(31)25(32)29(4)26(33)28(24)3/h21H,5-20H2,1-4H3 |
InChI 键 |
AQGMBKKANGTBOG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(2-chloro-6-fluorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2979348.png)

![2-[3-(2-Methylphenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B2979353.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2979355.png)


![1-[1-(4-Oxo-4-phenylbutanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2979359.png)
![2-(2-{4-[3-(4-Nitro-phenyl)-acryloyl]-piperazin-1-yl}-ethyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B2979360.png)
![6-chloro-4-hydrazinyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2979361.png)
![5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-(3-pyridinyl)pyrimidine](/img/structure/B2979365.png)

![N-methyl-2-[2-(1-methylpiperidin-4-ylidene)hydrazino]pyridine-3-sulfonamide](/img/structure/B2979368.png)
![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2979369.png)